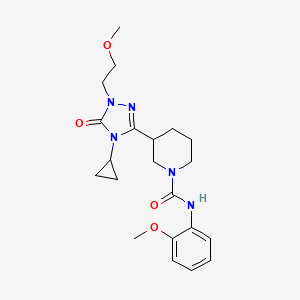

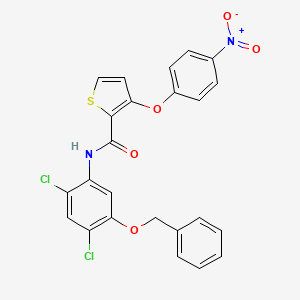

N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine" is not directly described in the provided papers. However, the papers do discuss related benzothiazole and benzodiazole derivatives, which are important in the field of medicinal chemistry due to their potential therapeutic properties. For instance, benzothiazole derivatives have been evaluated for their anticonvulsant and neuroprotective effects .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions. For example, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensing 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . This method suggests that similar strategies could be employed for synthesizing the compound , potentially involving the condensation of an appropriate 2-amine with an ethoxyphenyl derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . These techniques are crucial for determining the structure and confirming the purity of synthesized compounds. The same methods would likely be used to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the compound . However, the synthesis of benzothiazole derivatives often involves reactions such as diazotisation and coupling with aromatic or heterocyclic amines, followed by oxidation . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and further functionalization of the compound of interest.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, related compounds have been characterized to determine properties like melting points, solubility, and stability. The anticonvulsant and neuroprotective properties of a benzothiazole derivative were quantified using median doses in various pharmacological models . These studies provide a framework for how the physical and chemical properties of the compound might be analyzed and related to its potential biological activities.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) focuses on the synthesis of novel derivatives with potential antimicrobial activities. While not directly referencing the specified compound, the research demonstrates the interest in developing new molecules with improved biological activities, indicating a possible application area for the compound if synthesized and tested similarly (Bektaş et al., 2007).

Analytical Toxicology and Toxicokinetics

Richter et al. (2019) conducted a study on the toxicokinetics, analytical toxicology, and potential for detection in urine screening of novel psychoactive substances. This research underscores the importance of understanding the metabolic pathways, potential drug interactions, and toxicological profiles of new chemical entities, suggesting a similar approach could be valuable for assessing the safety and detectability of "N-(2-ethoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine" (Richter et al., 2019).

Functional Modification and Medical Applications

Aly and El-Mohdy (2015) explored the functional modification of hydrogels through condensation reactions with various amine compounds, highlighting the potential of chemical modification to enhance material properties for medical applications. This suggests the possibility of incorporating "this compound" into polymers for biomedical applications, given its amine group could facilitate similar reactions (Aly & El-Mohdy, 2015).

Anticancer Compounds Development

Research by Ghani and Mansour (2011) on the synthesis of metal complexes with benzimidazole ligands and their potential anticancer properties illustrates the ongoing efforts to develop new anticancer agents. Although the specific compound is not mentioned, the study points to the broader context of using organic compounds as ligands for metal complexes with potential therapeutic applications, suggesting a potential research direction (Ghani & Mansour, 2011).

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-4-22-17-12-8-6-10-15(17)20-18-19-14-9-5-7-11-16(14)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFDSVRFFPUBQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)

![5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2532700.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)

![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)